![molecular formula C9H13ClO B2648156 2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride CAS No. 54057-58-8](/img/structure/B2648156.png)
2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride
Vue d'ensemble
Description
2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride is a chemical compound with the CAS Number: 54057-58-8 . It has a molecular weight of 172.65 . The IUPAC name for this compound is bicyclo [2.2.1]hept-2-ylacetyl chloride .
Molecular Structure Analysis
The InChI code for 2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride is 1S/C9H13ClO/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride has a molecular weight of 172.65 . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.Applications De Recherche Scientifique
Polymer Engineering and Science
A study by Zutty and Whitworth (1964) explored the copolymerization of bicyclo [2.2.1] hepta-2,5-diene with vinyl chloride, yielding copolymers that exhibited a significant increase in softening points with increased nortricyclene concentration. This process demonstrates the utility of the compound in creating high softening, easily processed vinyl resins, providing a novel mechanism for improving polymer properties (Zutty & Whitworth, 1964).
Tetrahedron
Anjum and Marco-Contelles (2005) discussed the PtCl2-mediated cycloisomerization of unsaturated propargylic carboxylates to produce bicyclo[4.1.0]heptane enol esters. This synthetic method offers a pathway to the ‘carane’ family of natural products, showcasing the compound's role in facilitating complex chemical transformations and producing functionally diverse bicyclic structures (Anjum & Marco-Contelles, 2005).
Organometallics
Hines, Eason, and Siebert (2017) provided insights into gold(III)-catalyzed cycloisomerization processes that efficiently form the bicyclo[4.1.0]heptane substructure. Their research on the Ohloff–Rautenstrauch rearrangement highlights the potential for precise regio- and stereocontrolled synthesis of complex molecules, relevant for natural product synthesis and drug discovery efforts (Hines, Eason, & Siebert, 2017).
Tetrahedron
Dauben and Cargill (1961) studied the photochemical transformation of Δ2,5-bicyclo[2.2.1]heptadiene to quadricyclene, showing the ability to isomerize compounds under ultraviolet irradiation. This research underlines the potential of using light to induce significant structural changes in cyclic compounds, which could be applied in materials science and synthetic chemistry (Dauben & Cargill, 1961).
The Journal of Organic Chemistry
Armstrong, Bhonoah, and White (2009) explored the catalytic potential of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in organocatalytic aldol reactions, finding it more selective than its monocyclic analogue. This highlights the significance of the compound's structure on its catalytic efficiency and selectivity, demonstrating its application in synthetic organic chemistry to achieve more efficient and selective reactions (Armstrong, Bhonoah, & White, 2009).
Safety and Hazards
The safety information for 2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride indicates that it has a GHS07 pictogram . The signal word is “Warning” and the hazard statement is H319 . This suggests that the compound may cause serious eye irritation. Always handle chemicals with appropriate safety measures.
Propriétés
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEBCUSJUMCJGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2648073.png)

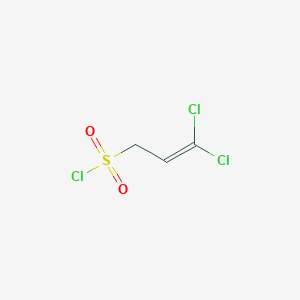
![1-Ethyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2648078.png)
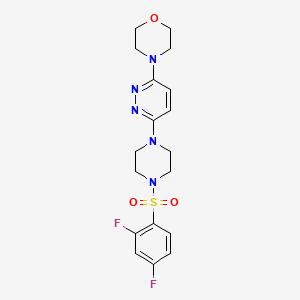
![2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2648081.png)

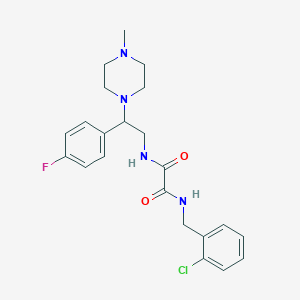
![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2648085.png)
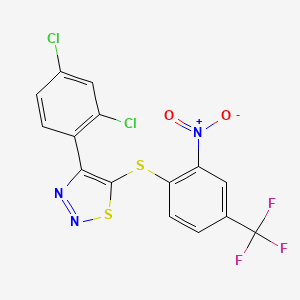
![1-(4-Benzylpiperazin-1-YL)-3-[2-(2,6-dimethylphenoxy)ethoxy]propan-2-OL dihydrochloride](/img/structure/B2648090.png)
![ethyl 2-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2648093.png)
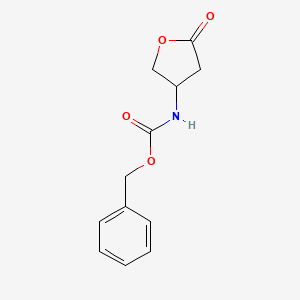
![N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2648096.png)